4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid
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Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid is a complex organic compound characterized by its unique cubane structure. Cubane, a hydrocarbon with a cubic arrangement of carbon atoms, is known for its high strain energy and stability. The addition of the fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid functionality further enhances its chemical versatility, making it a valuable compound in various scientific research fields.
Mechanism of Action
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mild basic conditions, allowing for the continuation of the peptide chain.
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cubane coreCommon reagents used in these reactions include fluorenylmethoxycarbonyl chloride, which reacts with the cubane derivative under basic conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Comparison with Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid
- (1r,4r)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-fluorocyclohexane-1-carboxylic acid
Uniqueness: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid stands out due to its cubane core, which imparts unique structural and chemical properties. This makes it more stable and reactive compared to other similar compounds, enhancing its utility in various applications .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-21(27)23-15-18-16(23)20-17(23)19(15)24(18,20)25-22(28)29-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-20H,9H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORUTKTMMBHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC45C6C7C4C8C5C6C78C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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